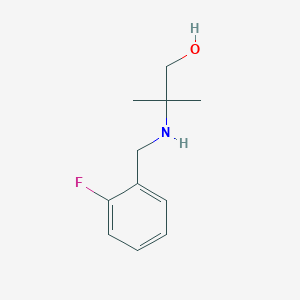

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Description

Properties

IUPAC Name |

2-[(2-fluorophenyl)methylamino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAHDDWAENJQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948343 | |

| Record name | 2-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25452-22-6 | |

| Record name | NSC116616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-((2-fluorobenzyl)amino)-2-methylpropan-1-ol, a fluorinated amino alcohol with potential applications in medicinal chemistry and drug discovery. The document details a robust synthetic strategy centered around reductive amination, offering in-depth insights into the reaction mechanism, experimental protocol, and characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the therapeutic potential of novel fluorinated scaffolds.

Introduction: The Significance of Fluorinated Amino Alcohols in Medicinal Chemistry

Fluorine-containing organic molecules have garnered significant attention in the pharmaceutical industry due to the unique physicochemical properties imparted by the fluorine atom. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and bioavailability of drug candidates.[1] Amino alcohols, on the other hand, are prevalent structural motifs in a wide array of biologically active compounds and serve as versatile chiral building blocks in organic synthesis.[2][3]

The target molecule, this compound, combines these two privileged scaffolds. The presence of the 2-fluorobenzyl group is of particular interest, as this moiety is found in several bioactive compounds and can participate in specific interactions with biological targets. The structural analogue, N-(4-fluorobenzyl)-substituted aminoalcohol, has shown antiproliferative activity against cancer cell lines.[4] This guide provides a detailed exploration of a reliable synthetic route to access this promising compound, paving the way for further investigation into its pharmacological profile.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points towards a disconnection at the C-N bond formed between the benzyl group and the amino alcohol. This suggests a reductive amination reaction between 2-amino-2-methylpropan-1-ol and 2-fluorobenzaldehyde as the most direct and efficient synthetic approach.

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials. Reductive amination is a robust and widely used transformation in organic synthesis for the formation of C-N bonds.[5] The reaction proceeds via the initial formation of a Schiff base (imine) or an iminium ion, which is then reduced in situ to the desired amine.

Mechanistic Insights into Reductive Amination

The reductive amination of 2-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol involves a two-step process:

-

Imine Formation: The amine nitrogen of 2-amino-2-methylpropan-1-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This is typically acid-catalyzed to activate the carbonyl group. Subsequent dehydration of the resulting hemiaminal intermediate yields the corresponding imine (Schiff base).

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a single bond, affording the final secondary amine product.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). For this particular synthesis, sodium borohydride is a suitable choice due to its ready availability, ease of handling, and sufficient reactivity to reduce the imine in a protic solvent like methanol.

Figure 3: Experimental workflow for the synthesis.

-

To a stirred solution of 2-amino-2-methylpropan-1-ol (1.0 eq) in methanol, add 2-fluorobenzaldehyde (1.0 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Validation

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

5.1. Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorobenzyl group, a singlet for the benzylic CH₂ protons, singlets for the two methyl groups, and a singlet for the CH₂OH protons. The NH and OH protons may appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the characteristic signals for the fluorinated aromatic ring.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3300-3400 cm⁻¹ region), C-H stretching of the alkyl and aromatic groups, and C-F stretching.

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the target compound (C₁₁H₁₆FNO).

5.2. Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be determined by HPLC analysis.

-

Melting Point: A sharp melting point for the solid product is indicative of high purity.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest several potential avenues for investigation in drug discovery:

-

Scaffold for Novel Therapeutics: This molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine and primary alcohol functionalities provide handles for further chemical modifications.

-

Antiproliferative Agents: As analogues containing the N-fluorobenzyl amino alcohol moiety have demonstrated anticancer activity, this compound warrants investigation for its potential antiproliferative effects. [4]* Neurological and Psychiatric Disorders: The fluorobenzyl group is present in various centrally acting drugs. Therefore, derivatives of the title compound could be explored for their potential activity on the central nervous system.

-

Antimicrobial Agents: Amino alcohols are known to possess antimicrobial properties, and the introduction of a fluorinated substituent could enhance this activity. [2] Further structure-activity relationship (SAR) studies are necessary to explore and optimize the biological activity of this and related compounds.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound via reductive amination. The provided experimental protocol, along with mechanistic insights and characterization guidelines, offers a solid foundation for researchers to synthesize this compound for further investigation. The unique combination of a fluorinated aromatic ring and an amino alcohol scaffold makes this molecule an attractive candidate for exploration in various therapeutic areas within the field of drug discovery and development.

References

-

Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). PMC - NIH. [Link]

- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)

-

Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. (n.d.). MDPI. [Link]

-

Reductive Amination. (n.d.). Organic Chemistry Portal. [Link]

-

United States Patent (19). (1977). [Link]

- CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google P

-

2-Amino-2-methyl-1-propanol - ResearchGate. (n.d.). [Link]

-

Structures of compounds in SAR studies. (n.d.). ResearchGate. [Link]

-

Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). PMC - NIH. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar. [Link]

-

The Study of the Biological Activity of Amino-Substituted Benzofuroxans. (n.d.). [Link]

-

Biologically active amino alcohols. (n.d.). ResearchGate. [Link]

-

(12) United States Patent (10) Patent No.: US 8.487,112 B2. (2008). [Link]

-

On Exploring Structure Activity Relationships. (2016). PMC - NIH. [Link]

- CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google P

- CN100357257C - Production process of 2-amino-methyl-1-propanol - Google P

-

Applications of fluorine-containing amino acids for drug design. (2020). PubMed. [Link]

-

An efficient preparation of biologically important 1, 2 amino alcohols. (2011). ResearchGate. [Link]

-

alpha-(Aminomethyl)-p-fluorobenzyl alcohol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. [Link]

Sources

- 1. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the rational design of novel molecular entities is paramount. The compound 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol, with CAS Number 25452-22-6, represents a strategic scaffold for the development of new therapeutic agents.[1][2][3] Its structure is a deliberate amalgamation of two key pharmacophoric motifs: the versatile 2-amino-2-methyl-1-propanol backbone and the metabolically robust 2-fluorobenzyl group. The primary amino alcohol structure provides a chiral or prochiral center and hydrogen bonding capabilities, while the fluorinated aromatic ring is a well-established feature in medicinal chemistry for enhancing binding affinity and modulating pharmacokinetic properties.

This guide provides a comprehensive technical overview of the synthesis, purification, and detailed chemical characterization of this compound. As direct, in-depth literature on this specific molecule is limited, this document synthesizes data from its precursors, structural analogs, and fundamental chemical principles to provide a robust and practical framework for researchers, scientists, and drug development professionals. We will explore the causality behind strategic synthetic choices and delineate the analytical methodologies required for its unambiguous structural elucidation and purity assessment.

Synthetic Strategy: A Logic-Driven Approach

A sound synthetic strategy is the foundation of any chemical development program. For this compound, a retrosynthetic analysis logically points to a disconnection at the secondary amine's carbon-nitrogen bond. This approach identifies 2-amino-2-methyl-1-propanol and 2-fluorobenzaldehyde as the most viable starting materials.

Retrosynthetic Analysis

The disconnection reveals that the most efficient forward synthesis involves the formation of a Schiff base (imine) followed by its reduction. This two-step, one-pot sequence is known as reductive amination.

Caption: Step-by-step experimental workflow for synthesis.

Detailed Step-by-Step Methodology

Materials:

-

2-amino-2-methyl-1-propanol (1.0 eq)

-

2-fluorobenzaldehyde (1.05 eq)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 2-amino-2-methyl-1-propanol and anhydrous methanol. Stir until fully dissolved. Add 2-fluorobenzaldehyde dropwise at room temperature. Allow the reaction to stir for 2-4 hours. The formation of the imine can be monitored by Thin-Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Expert Insight: The portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent the formation of borate esters with the solvent and product alcohol.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical and Spectroscopic Data

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known properties of its structural components and fundamental spectroscopic principles.

Core Chemical Properties

| Property | Value | Source/Method |

| CAS Number | 25452-22-6 | Chemical Supplier Databases [1][3] |

| Molecular Formula | C₁₁H₁₆FNO | Calculated |

| Molecular Weight | 197.25 g/mol | Calculated |

| Appearance | Colorless oil or white solid | Predicted |

| Boiling Point | ~290-310 °C | Estimated from analogs |

| Solubility | Soluble in methanol, ethanol, DMSO; moderately soluble in ethyl acetate; sparingly soluble in water. | Predicted based on structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The predicted spectra for the target compound are detailed below.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 2H): Aromatic protons ortho and para to the fluorine atom.

-

δ 6.95-7.10 (m, 2H): Aromatic protons meta to the fluorine atom.

-

δ 3.85 (s, 2H): Benzylic methylene protons (-CH₂-Ar).

-

δ 3.40 (s, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

δ 2.50 (br s, 2H): Exchangeable protons from -OH and -NH groups. Signal may shift or disappear with D₂O exchange.

-

δ 1.15 (s, 6H): Protons of the two equivalent methyl groups (-C(CH₃)₂). The singlet is characteristic of the gem-dimethyl group with no adjacent protons. [4][5]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 161.5 (d, J ≈ 245 Hz): Carbon bearing the fluorine (C-F coupling).

-

δ 129.0 - 131.0 (m): Aromatic CH carbons.

-

δ 125.5 (d, J ≈ 15 Hz): Quaternary aromatic carbon ipso to the benzyl group.

-

δ 124.0 (d, J ≈ 3 Hz): Aromatic CH carbon.

-

δ 115.5 (d, J ≈ 22 Hz): Aromatic CH carbon.

-

δ 70.0: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

-

δ 58.0: Quaternary carbon (-C(CH₃)₂).

-

δ 48.0: Benzylic methylene carbon (-CH₂-Ar).

-

δ 24.0: Methyl carbons (-C(CH₃)₂).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Expected Ionization Mode: Electrospray Ionization (ESI+)

-

Molecular Ion: [M+H]⁺ = 198.13

-

Predicted Fragmentation Pattern: Alpha-cleavage is the dominant fragmentation pathway for both amines and alcohols. [6]

Caption: Predicted major fragmentation ions in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 3500 | O-H stretch (alcohol) | Broad, Strong |

| 3250 - 3400 | N-H stretch (secondary amine) | Medium |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong |

| 3010 - 3100 | C-H stretch (aromatic) | Medium |

| 1590, 1490, 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1220 - 1280 | C-F stretch (aryl fluoride) | Strong |

| 1050 - 1150 | C-N stretch | Medium |

| 1000 - 1080 | C-O stretch (primary alcohol) | Strong |

Purity Assessment and Analytical Methods

Ensuring the high purity of a compound is a non-negotiable requirement in drug development.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the gold standard for purity analysis.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution. A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm.

-

Self-Validating System: The use of formic acid is compatible with mass spectrometry, allowing for LC-MS analysis to confirm the mass of the main peak and any impurities. [7]

-

Potential Applications and Conclusion

This compound is a compound of significant interest for medicinal chemistry. The 2-amino-2-methyl-1-propanol moiety is a versatile building block found in various biologically active compounds. [8]The introduction of a 2-fluorobenzyl group can confer desirable properties, such as increased metabolic stability by blocking ortho-hydroxylation and enhanced protein-ligand interactions through potential hydrogen bonding or dipole interactions. This makes the molecule a promising scaffold for targeting a range of biological systems, from enzymes to receptors.

This guide has provided a comprehensive technical framework for the synthesis and characterization of this compound. By leveraging a robust reductive amination protocol and a suite of modern analytical techniques, researchers can confidently prepare and validate this compound for use in drug discovery and development programs. The detailed protocols and predicted spectroscopic data serve as a reliable reference for any scientist working with this or structurally related molecules.

References

- Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development. Benchchem.

- 2-Amino-2-methyl-1-propanol synthesis. ChemicalBook.

- This compound. BLDpharm.

- This compound. AiFChem.

- Preparation method of 2-amino-2-methyl-1-propanol.

- Preparation method of 2-amino-2-methyl-1-propyl alcohol.

- 2-AMINO-2-METHYL-1-PROPANOL.

- 2-Amino-2-methylpropan-1-ol. SIELC Technologies.

- This compound. CHIRALEN.

- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.

- 2-{[(E)-(3-fluorophenyl)methylidene]amino}-2-methylpropan-1-ol. LookChem.

- proton NMR spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry.

- 2-Amino-2-methyl-1-propanol(124-68-5) 1H NMR spectrum. ChemicalBook.

- Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines.

- Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

Sources

- 1. 25452-22-6|this compound|BLD Pharm [bldpharm.com]

- 2. 25452-22-6 | this compound - AiFChem [aifchem.com]

- 3. chiralen.com [chiralen.com]

- 4. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-Amino-2-methyl-1-propanol(124-68-5) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Amino-2-methylpropan-1-ol | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

Abstract

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is a novel chemical entity with potential therapeutic applications. As of the date of this publication, its mechanism of action has not been elucidated in publicly available literature. This guide puts forth a scientifically-grounded, hypothetical mechanism of action for this compound. We propose that this compound acts as a selective agonist for a specific G-protein coupled receptor (GPCR), leading to the modulation of downstream signaling pathways. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and data interpretation strategies. Our goal is to provide the drug development community with a roadmap for exploring the therapeutic potential of this promising molecule.

Introduction: Unveiling a Potential Therapeutic Agent

The landscape of drug discovery is in constant evolution, with novel chemical entities offering the promise of new therapeutic interventions. This compound presents such an opportunity. Its structure, featuring a fluorinated benzyl group appended to a substituted amino alcohol, suggests potential interactions with biological macromolecules. The absence of published biological data for this compound necessitates a structured and hypothesis-driven approach to uncover its mechanism of action.

This guide is designed to serve as a foundational resource for researchers embarking on the study of this molecule. We will dissect its structural features, propose a plausible mechanism of action based on established structure-activity relationships of analogous compounds, and provide a detailed experimental plan to validate our hypothesis.

Structural Analysis and a Hypothetical Mechanism of Action

The chemical structure of this compound provides critical clues to its potential biological activity. The core of the molecule is a 2-amino-2-methylpropan-1-ol moiety, a common scaffold in pharmacologically active compounds. The presence of a benzyl group, further substituted with a fluorine atom at the 2-position, is also a key feature often found in ligands for various receptors.

Our central hypothesis is that this compound functions as a selective agonist at a yet-to-be-determined G-protein coupled receptor (GPCR). The rationale for this hypothesis is multi-faceted:

-

The Amino Alcohol Backbone: The 1-amino-2-propanol substructure is a well-known pharmacophore in many adrenergic receptor agonists.

-

The Benzyl Group: The benzyl substituent is a common feature in ligands that bind to biogenic amine receptors.

-

The 2-Fluoro Substitution: The fluorine atom can significantly alter the electronic properties of the benzyl ring, potentially enhancing binding affinity and selectivity for a specific receptor subtype through favorable interactions within the receptor's binding pocket.

Based on these features, we propose a research program to investigate the interaction of this compound with a panel of GPCRs, with an initial focus on adrenergic and dopaminergic receptors due to the structural similarities with known ligands for these targets.

Proposed Signaling Pathway

Assuming our hypothesis is correct, the binding of this compound to its target GPCR would initiate a cascade of intracellular events. The specific nature of this cascade will depend on the G-protein subtype to which the receptor is coupled (e.g., Gs, Gi, or Gq). A plausible and common pathway for an agonistic interaction with a Gs-coupled receptor is outlined below:

Caption: Proposed Gs-coupled GPCR signaling pathway for this compound.

Experimental Validation Plan

A rigorous experimental plan is essential to test our hypothesis. The following sections detail the key experiments, from initial screening to functional characterization.

In Silico Modeling and Docking

Before embarking on wet-lab experiments, computational methods can provide valuable insights and help prioritize experimental efforts.

Protocol:

-

Homology Modeling: If the crystal structure of the prioritized target GPCRs is not available, build homology models using templates of closely related receptors with known structures.

-

Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.

-

Molecular Docking: Dock the prepared ligand into the binding pocket of the modeled receptors.

-

Analysis: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to estimate the binding affinity.

Expected Outcome: Identification of a prioritized list of GPCRs for which the compound shows favorable predicted binding.

In Vitro Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Competition Binding Assay:

-

Incubate the membranes with a fixed concentration of a known radiolabeled ligand for the target receptor.

-

Add increasing concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation:

| Target Receptor | Radioligand | Ki (nM) of this compound |

| Adrenergic α1A | [3H]Prazosin | Experimental Value |

| Adrenergic β2 | [3H]CGP-12177 | Experimental Value |

| Dopamine D2 | [3H]Spiperone | Experimental Value |

| ... | ... | ... |

Functional Cell-Based Assays

Once binding is confirmed, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol for cAMP Measurement (for Gs or Gi-coupled receptors):

-

Cell Culture: Culture a cell line stably expressing the target GPCR.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound. Include a known agonist as a positive control.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Experimental Workflow Diagram:

Caption: Workflow for determining the functional activity of the compound via cAMP measurement.

Data Interpretation and Further Steps

The data generated from the proposed experiments will provide a comprehensive profile of the pharmacological activity of this compound.

-

High-affinity binding (low Ki) to a specific GPCR in the binding assays will identify the molecular target.

-

A dose-dependent increase in cAMP (low EC50 and high Emax) in the functional assay would confirm agonistic activity at a Gs-coupled receptor. Conversely, a decrease in forskolin-stimulated cAMP levels would suggest activity at a Gi-coupled receptor.

-

Selectivity can be assessed by comparing the Ki values across a panel of related receptors.

Should these initial studies yield promising results, further investigations would be warranted, including:

-

Downstream signaling pathway analysis: Investigating the phosphorylation of key signaling proteins (e.g., CREB) via Western blotting.

-

In vivo studies: Assessing the physiological effects of the compound in relevant animal models.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

Conclusion

While the mechanism of action of this compound remains to be experimentally determined, its chemical structure provides a strong basis for the hypothesis that it functions as a GPCR agonist. This guide provides a robust and detailed framework for the scientific community to investigate this hypothesis. The proposed experimental plan, if executed, will systematically elucidate the molecular target and signaling pathway of this novel compound, paving the way for its potential development as a therapeutic agent. The journey from a novel molecule to a potential therapeutic is a long and challenging one, but it begins with a sound scientific hypothesis and a rigorous plan for its validation.

References

Due to the novel nature of the topic compound, direct references for its mechanism of action are not available. The following references provide authoritative sources for the described experimental protocols and foundational concepts.

-

Principles of Radioligand Binding Assays

- Title: Radioligand Binding Assays: A Practical Approach

- Source: Methods in Molecular Biology

-

URL: [Link]

-

GPCR Signaling and Functional Assays

- Title: Measuring Agonist-Induced cAMP Production in Live Cells

- Source: Methods in Molecular Biology

-

URL: [Link]

-

Molecular Docking and In Silico Screening

- Title: A Practical Guide to Molecular Docking

- Source: Journal of Chemical Inform

-

URL: [Link]

-

Cheng-Prusoff Equation

- Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)

- Source: Biochemical Pharmacology

-

URL: [Link]

An In-Depth Technical Guide to the Preclinical Biological Evaluation of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Introduction

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is a novel chemical entity (NCE) with a unique structural architecture, combining a fluorinated benzylamine moiety with a sterically hindered amino alcohol. The presence of a fluorobenzylamine group is suggestive of potential interactions with biogenic amine targets, a common feature in centrally acting pharmaceuticals[1][2]. The 2-amino-2-methyl-1-propanol scaffold, while utilized in various chemical applications, is structurally related to amino acids and presents interesting conformational possibilities that could influence biological activity[3]. This guide outlines a comprehensive, multi-tiered strategy for the systematic investigation of the biological activities of this compound, from broad initial screening to focused in vivo studies. Our approach is designed to rigorously characterize its pharmacological profile and assess its therapeutic potential and safety.

Part 1: Initial Characterization and Profiling

The first phase of investigation is designed to cast a wide net, identifying potential biological targets and flagging any immediate liabilities. This involves an initial assessment of the compound's purity, stability, and basic physicochemical properties, followed by broad-based in vitro screening.

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is a prerequisite for all subsequent biological assays. This data informs formulation development and helps to interpret structure-activity relationships.

| Parameter | Method | Desired Outcome |

| Purity | HPLC-UV, LC-MS | >98% |

| Identity | ¹H NMR, ¹³C NMR, HRMS | Consistent with proposed structure |

| Solubility | Kinetic and thermodynamic solubility assays | >50 µM in aqueous buffer |

| Lipophilicity | LogD at pH 7.4 | 1 < LogD < 4 |

| Chemical Stability | Incubate in buffer at various pH and temperatures | Stable for the duration of assays |

Broad-Based In Vitro Screening

A high-throughput screening (HTS) approach against a diverse panel of targets is the most efficient way to identify initial biological activities. This should include assays for common drug targets and off-targets associated with adverse effects.

Experimental Workflow for Initial In Vitro Screening

Caption: A tiered workflow for the initial in vitro screening of this compound.

Part 2: Focused In Vitro Studies and Mechanism of Action

Based on the results of the initial screening, this phase will involve more detailed in vitro studies to confirm and characterize the activity at specific targets. For the purposes of this guide, we will hypothesize that the initial screen revealed significant activity at a G-protein coupled receptor (GPCR) and prompted a more thorough investigation of its cardiac safety profile.

GPCR Activation and Signaling

Should the initial screen indicate activity at a specific GPCR, a series of assays should be conducted to determine the nature of this interaction (agonist, antagonist, or allosteric modulator) and to elucidate the downstream signaling pathways.

Protocol: GPCR Activation Assay using Bioluminescence Resonance Energy Transfer (BRET)

This protocol is designed to measure the interaction between a GPCR and β-arrestin, a key event in GPCR activation and signaling[4].

-

Cell Line Preparation: Utilize a HEK293 cell line stably co-expressing the GPCR of interest fused to a Renilla luciferase (RLuc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

-

Cell Plating: Seed the cells into a 96-well white, clear-bottom microplate at a density of 50,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (from 1 nM to 100 µM) in assay buffer. Add the compound dilutions to the appropriate wells. Include a known agonist as a positive control and vehicle (DMSO) as a negative control.

-

Substrate Addition: Add the RLuc substrate, coelenterazine h, to all wells to a final concentration of 5 µM.

-

BRET Signal Detection: Immediately measure the luminescence at 485 nm (RLuc emission) and 530 nm (YFP emission) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 485 nm emission. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀.

Hypothetical Signaling Pathway for a Gq-Coupled GPCR

Caption: A potential signaling pathway if the compound acts as an agonist at a Gq-coupled GPCR.

Cardiac Safety Pharmacology: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias[5]. Therefore, a thorough assessment of the compound's effect on the hERG channel is a critical step in preclinical safety evaluation.

Protocol: Manual Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol follows the best practices recommended by regulatory agencies for assessing hERG liability[6][7][8][9].

-

Cell Culture: Use a HEK293 cell line stably expressing the hERG channel.

-

Electrophysiology Setup: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarizing ramp to -120 mV.

-

Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

-

Data Acquisition and Analysis: Measure the peak tail current during the repolarizing step. Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC₅₀.

Hypothetical hERG Inhibition Data

| Concentration (µM) | % Inhibition (Mean ± SEM) |

| 0.1 | 2.5 ± 1.1 |

| 1 | 15.2 ± 3.4 |

| 10 | 48.9 ± 5.2 |

| 100 | 85.7 ± 4.8 |

| IC₅₀ (µM) | 10.3 |

Part 3: In Vivo Efficacy and Safety Assessment

Following promising in vitro results and an acceptable safety profile, the investigation proceeds to in vivo models to assess efficacy and tolerability in a whole-organism context. The choice of in vivo model will be dictated by the confirmed in vitro mechanism of action.

Selection of an In Vivo Model

Assuming the compound is a potent GPCR agonist with potential applications in cardiovascular disease, a relevant animal model would be selected. For example, if the target GPCR is known to be involved in blood pressure regulation, a spontaneously hypertensive rat (SHR) model could be appropriate[10]. Alternatively, models of myocardial infarction or heart failure could be employed[11][12][13].

Workflow for an In Vivo Efficacy Study

Caption: A generalized workflow for conducting an in vivo efficacy and safety study.

Tolerability and Preliminary Toxicology

In parallel with efficacy studies, preliminary toxicology studies are essential to identify any potential adverse effects. This includes daily observation of the animals for clinical signs of toxicity, monitoring of body weight and food consumption, and post-mortem histopathological analysis of major organs.

Conclusion

The preclinical evaluation of a novel chemical entity such as this compound requires a systematic and multi-faceted approach. This guide provides a comprehensive framework for such an investigation, beginning with broad in vitro screening to identify biological targets and potential liabilities, followed by focused in vitro studies to elucidate the mechanism of action, and culminating in in vivo studies to assess efficacy and safety. By following this structured approach, researchers can thoroughly characterize the pharmacological profile of this promising new compound and determine its potential for further development as a therapeutic agent.

References

- Eglen, R. M. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Drug Discovery Today: Technologies, 4(2), 65-71.

- Stading, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 145-161.

- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.

- Wang, L., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 274-281.

- BenchChem. (2025). Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane.

- Inoue, A., et al. (2019). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Journal of Biological Chemistry, 294(49), 18678-18688.

- Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Chemical Research in Toxicology, 26(8), 1235-1244.

- Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17775-17785.

- O'Connor, J. C., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71.

- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.

- Prather, P. L., et al. (2013). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Enzymology, 522, 249-273.

- U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.

- Mediford Corpor

- Drug Safety Testing Center Co., Ltd. (n.d.). hERG Best Practice Assay.

- Cardiomedex. (n.d.). In vivo models.

- Aurelia Bioscience. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol.

- Chem-Impex. (n.d.). 4-Fluorobenzylamine.

- ChemicalBook. (2019).

- WuXi AppTec. (n.d.). Cardiovascular Diseases Models.

- L-Gómez, I., et al. (2020). Translational In Vivo Models for Cardiovascular Diseases. Frontiers in Physiology, 11, 593.

- Singh, A., et al. (2024). Exploring in vivo and in vitro models for heart failure with biomarker insights: a review. Molecular and Cellular Biochemistry, 479(1), 1-21.

- G. D. Sala, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(11), 1549.

- Pharmacompass. (n.d.). 4-Fluorobenzylamine.

- Cumberland, M. J., et al. (2021). In vivo models used in cardiac arrhythmia and heart failure research. Drug Discovery Today, 26(8), 1884-1895.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine.

- ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol: Uses and Toxicity.

- U.S. Environmental Protection Agency. (2006). Robust Summaries & Test Plan: 2-amino-2-methylpropanol.

- SIELC Technologies. (2018). 2-Amino-2-methylpropan-1-ol.

- Pino, S., et al. (2019). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with... Chemistry – A European Journal, 25(39), 9204-9212.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 962368, 2-(Benzylamino)-2-methylpropan-1-ol.

- BLDpharm. (n.d.). 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide.

- I. G. Zenkevich, et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6135.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13797445, 1-Amino-2-methylpropanol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Applications of 2-Amino-2-methyl-1-propanol_Chemicalbook [chemicalbook.com]

- 4. portlandpress.com [portlandpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 9. dstc.jp [dstc.jp]

- 10. wuxibiology.com [wuxibiology.com]

- 11. cardiomedex.com [cardiomedex.com]

- 12. Translational In Vivo Models for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol Derivatives and Analogs

This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol and its analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical entities for therapeutic intervention.

Introduction

The 2-amino-2-methylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The incorporation of a fluorobenzyl group introduces unique physicochemical properties, such as increased metabolic stability and enhanced binding affinity, making this class of compounds particularly attractive for drug discovery.[1][2] This guide will delve into the synthetic strategies, explore the nuances of SAR, and discuss the pharmacological potential of these molecules, with a particular focus on their activity as modulators of central nervous system targets.

Medicinal Chemistry: Synthesis and Core Structure

The synthesis of this compound and its derivatives typically involves a reductive amination pathway. This common and versatile method allows for the facile introduction of various substituted benzyl groups, enabling a broad exploration of the chemical space.

General Synthetic Protocol:

A representative synthetic scheme for the preparation of the core scaffold is outlined below. The reaction of 2-amino-2-methylpropan-1-ol with a substituted benzaldehyde, such as 2-fluorobenzaldehyde, under reductive conditions yields the desired N-benzylated product.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

-

Schiff Base Formation: To a solution of 2-amino-2-methylpropan-1-ol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add 2-fluorobenzaldehyde (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

-

Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (1.5-2.0 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 4-12 hours.

-

Work-up and Purification: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both the aromatic ring and the amino-alcohol backbone. Insights from related chemical series can guide the rational design of novel analogs with improved potency and selectivity.

Impact of Aromatic Substitution:

The presence and position of the fluorine atom on the benzyl ring significantly influence the compound's electronic properties and its interaction with biological targets.[3][4] Halogen substitution can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and increased lipophilicity, which can improve membrane permeability.

Modifications of the Amino-Alcohol Scaffold:

Alterations to the 2-methylpropan-1-ol core can have profound effects on the pharmacological profile. For instance, the stereochemistry of the amino alcohol can be a critical determinant of activity, as observed in related series of β2-adrenoceptor agonists.[5] Furthermore, the nature of the substituent at the 2-position of the propanol moiety can influence both potency and selectivity.

| Modification | General Effect on Activity | Rationale |

| Aromatic Ring Substitution | Modulates potency and selectivity | Influences electronic and steric interactions with the target protein. |

| Stereochemistry of the Amino-Alcohol | Can lead to significant differences in potency | Enantiomers may exhibit differential binding affinities for chiral targets. |

| Substitution at the 2-position of Propanol | Affects lipophilicity and steric bulk | Can impact target engagement and pharmacokinetic properties. |

Pharmacological Profile and Therapeutic Potential

Derivatives of 2-amino-2-methylpropan-1-ol have been investigated for a wide range of therapeutic applications, including their potential as NMDA receptor antagonists, which are implicated in various neurological disorders.[6][7][8]

NMDA Receptor Antagonism:

The N-methyl-D-aspartate (NMDA) receptor is a key player in excitatory neurotransmission in the central nervous system.[6] Antagonists of the NMDA receptor have shown therapeutic promise in conditions such as epilepsy, neuropathic pain, and depression.[6][9] The this compound scaffold represents a promising starting point for the development of novel NMDA receptor modulators with potentially improved side-effect profiles compared to existing agents.[6]

Caption: Proposed mechanism of action as an NMDA receptor antagonist.

Other Potential Therapeutic Areas:

The versatility of the 2-amino-2-methylpropan-1-ol scaffold suggests that its derivatives could be explored for other therapeutic targets. For instance, structurally related compounds have demonstrated activity as β2-adrenoceptor agonists for the treatment of asthma and COPD.[5] Additionally, the incorporation of fluorine can lead to compounds with anti-inflammatory or antiviral properties.[1][2]

Key Experimental Workflows

The following protocols outline standard in vitro and in vivo assays for the characterization of novel this compound derivatives.

In Vitro Assay: NMDA Receptor Binding

This assay determines the affinity of a test compound for the NMDA receptor.

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Binding Assay: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

In Vivo Assay: Rodent Model of Neuropathic Pain

This assay evaluates the analgesic efficacy of a test compound in a preclinical model of pain.

-

Induction of Neuropathy: Induce neuropathic pain in rodents using a model such as chronic constriction injury (CCI) of the sciatic nerve.

-

Drug Administration: Administer the test compound or vehicle to the animals via a suitable route (e.g., intraperitoneal, oral).

-

Behavioral Testing: Assess the animals' pain response using standardized tests, such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

-

Data Analysis: Compare the pain thresholds of the drug-treated group to the vehicle-treated group to determine the analgesic effect of the compound.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly for disorders of the central nervous system. The synthetic accessibility of this chemical class, coupled with the potential for fine-tuning its pharmacological properties through systematic structural modifications, makes it a highly attractive area for further investigation. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel analogs with the potential for clinical translation.

References

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.

- Structure activity relationship of the synthesized compounds - ResearchGate.

- Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - NIH.

- Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed.

- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate.

- Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed.

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed Central.

- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PubMed.

- NMDA receptor Selective Inhibitors | Agonists | Antagonists | Modulators | Selleckchem.com.

- Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC - PubMed Central.

- Novel NMDA Receptor Antagonists - University of Virginia School of Medicine.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. med.virginia.edu [med.virginia.edu]

- 9. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Putative History of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Unveiling a Molecule of Interest

The compound 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol incorporates two key pharmacophores: a sterically hindered amino alcohol (2-amino-2-methyl-1-propanol) and a fluorinated benzyl group. Amino alcohols are a prevalent structural class in pharmaceuticals, known for their diverse biological activities.[1][2] The introduction of a fluorine atom into a benzyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Although the specific discovery and developmental history of this compound are not prominently documented, its rational design can be inferred from the established importance of its components in medicinal chemistry.

This guide will first explore the history and synthesis of the core building block, 2-amino-2-methyl-1-propanol, followed by a discussion on the introduction of the 2-fluorobenzyl group. Finally, we will present robust, step-by-step protocols for the synthesis of the title compound.

The Foundation: Discovery and Synthesis of 2-Amino-2-methyl-1-propanol

2-Amino-2-methyl-1-propanol (AMP), a colorless liquid or crystalline solid, is a versatile organic compound with applications ranging from being a multifunctional additive in coatings to an important intermediate in the synthesis of pharmaceuticals.[3][4] Its synthesis has been approached through several routes, each with distinct advantages and mechanistic underpinnings.

Synthetic Routes to 2-Amino-2-methyl-1-propanol

The choice of synthetic pathway for AMP is often dictated by factors such as raw material cost, scalability, and environmental impact. Below is a comparative summary of the most common methods.

| Route | Starting Materials | Key Intermediates | Reported Overall Yield | Product Purity | Key Advantages | References |

| From 2-Nitropropane | 2-Nitropropane, Formaldehyde | 2-Nitro-2-methyl-1-propanol | ~57-86% | >98% | Well-established method. | [5] |

| From Isobutene | Isobutene, Chlorine, Acetonitrile | N-[1-(chloromethyl)propyl] acetochloroamide | ~50-69% | ≥99% | Utilizes readily available petrochemical feedstock. | [3][5] |

| From α-Aminoisobutyric Acid Alkyl Ester | α-Aminoisobutyric acid alkyl ester | None (One-step) | >85% | High | High yield and atom economy in a single step. | [4][5] |

| From Isobutyraldehyde | Isobutyraldehyde, Halogen Source, Ammonia | 2-Halogenated aldehyde, 2-Halohydrin | ~75-80% | >96% | Avoids the use of nitroalkanes. | [6] |

Experimental Protocol: Synthesis from α-Aminoisobutyric Acid Alkyl Ester (A High-Yield Approach)

This one-step method, involving the catalytic hydrogenolysis and reduction of an α-aminoisobutyric acid alkyl ester, is particularly attractive for its efficiency and high yield.[4][5]

Reaction:

Step-by-Step Protocol:

-

Reactor Setup: Charge a high-pressure autoclave with an alcoholic solution of α-aminoisobutyric acid alkyl ester and a suitable metal catalyst (e.g., Raney Nickel).[5]

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 0.1-30 MPa and heat to a temperature between 0 and 250°C.[5]

-

Reaction Monitoring: Maintain the reaction for 1-30 hours, monitoring the consumption of hydrogen.

-

Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

-

Purification: Remove the solvent by distillation, followed by vacuum distillation of the residue to yield pure 2-amino-2-methyl-1-propanol.[4]

Introducing the Fluorine Moiety: The 2-Fluorobenzyl Group

The incorporation of a 2-fluorobenzyl group is a common strategy in medicinal chemistry to enhance biological activity. This is typically achieved through the reaction of a nucleophile with a 2-fluorobenzyl halide or by reductive amination with 2-fluorobenzaldehyde.

Synthesis of this compound

The final step in the synthesis of the title compound involves the coupling of 2-amino-2-methyl-1-propanol with a 2-fluorobenzyl source. We will detail two of the most logical and widely applicable methods: N-alkylation and reductive amination.

Method A: Direct N-Alkylation

This method involves the direct reaction of 2-amino-2-methyl-1-propanol with a 2-fluorobenzyl halide (e.g., bromide or chloride).

Caption: Workflow for Direct N-Alkylation.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol in a suitable solvent such as acetonitrile.

-

Addition of Base: Add a base, for example, potassium carbonate, to the solution.

-

Addition of Alkylating Agent: Add 2-fluorobenzyl halide dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter the solid, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Method B: Reductive Amination

Reductive amination is a highly efficient method for forming amines from a carbonyl compound and an amine.

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol:

-

Imine Formation: Dissolve 2-amino-2-methyl-1-propanol and 2-fluorobenzaldehyde in a suitable solvent like methanol. Stir the mixture at room temperature to form the intermediate Schiff base.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

While the specific historical context of this compound remains elusive in mainstream scientific literature, a thorough understanding of its synthesis can be constructed from the well-documented preparations of its precursors. The synthetic routes outlined in this guide, based on established and reliable organic chemistry principles, provide a solid foundation for the laboratory-scale and potential industrial-scale production of this and structurally related compounds. The choice between N-alkylation and reductive amination will depend on the availability of starting materials and the desired scale of the synthesis. This guide serves as a testament to the power of leveraging existing chemical knowledge to rationally approach the synthesis of novel molecules with potential therapeutic applications.

References

- CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

- CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.

- CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.

-

Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. ACS Publications. [Link]

-

United States Patent (19). Googleapis.com. [Link]

- WO2004024673A1 - Amino-propanol derivatives.

-

(12) United States Patent. Googleapis.com. [Link]

-

Biocatalytic Synthesis of Amino Alcohols. University of Greifswald. [Link]

-

ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. PMC - NIH. [Link]

-

Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

-

Benzyl alcohol, o-amino. Organic Syntheses Procedure. [Link]

-

Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]

-

1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

-

SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. ResearchGate. [Link]

-

2-Amino Benzyl Alcohol. Anshul Specialty Molecules. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]

- 3. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 4. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol, a fluorinated amino alcohol with potential applications in medicinal chemistry and materials science. The document elucidates the compound's precise chemical identity through its IUPAC name and detailed structural representation. A robust and detailed synthetic protocol via reductive amination is presented, emphasizing the rationale behind methodological choices to ensure high yield and purity. Furthermore, a thorough characterization workflow is outlined, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) and mass spectrometry fragmentation patterns, offering a framework for empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, identify, and utilize this compound in their research endeavors.

Chemical Identity and Structure

The precise and unambiguous identification of a chemical entity is foundational to all subsequent scientific investigation. This section provides the definitive nomenclature and structural details for the topic compound.

IUPAC Name

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Chemical Structure

The molecular structure of this compound is characterized by a tertiary amine linking a 2-fluorobenzyl group to a 2-methylpropan-1-ol moiety. The structural formula and a 2D representation are provided below.

Molecular Formula: C₁₁H₁₆FNO

Molecular Weight: 197.25 g/mol

CAS Number: 25452-22-6[1]

Caption: 2D Structure of this compound.

Synthesis Methodology: Reductive Amination

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination reaction. This method is widely favored in contemporary organic synthesis due to its high atom economy, operational simplicity, and the use of readily available starting materials.[2][3][4] The overall transformation involves the reaction of 2-amino-2-methylpropan-1-ol with 2-fluorobenzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Rationale for Synthetic Strategy

Direct N-alkylation of 2-amino-2-methylpropan-1-ol with a 2-fluorobenzyl halide presents a significant challenge in controlling the reaction to prevent over-alkylation, which would lead to the formation of tertiary amines and quaternary ammonium salts.[5] Reductive amination circumvents this issue by first forming a stable imine intermediate, which is then selectively reduced.[2] The choice of sodium borohydride as the reducing agent is predicated on its mild nature and excellent chemoselectivity for imines over aldehydes, although in a one-pot protocol, a stepwise addition can ensure the imine is formed before reduction.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-2-methylpropan-1-ol (≥95%)[7]

-

2-Fluorobenzaldehyde (≥97%)[8]

-

Sodium borohydride (NaBH₄) (≥98%)

-

Methanol (Anhydrous)

-

Ethyl acetate (ACS grade)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Imine Formation: To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-2-methylpropan-1-ol (1.0 eq.). Dissolve it in anhydrous methanol (approximately 5-10 mL per gram of amino alcohol). To this stirred solution, add 2-fluorobenzaldehyde (1.05 eq.) dropwise at room temperature. Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (1.5 eq.) in a small amount of methanol. Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow, dropwise addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. This section details the expected physicochemical properties and provides a predictive analysis of the spectroscopic data based on the known characteristics of its constituent functional groups.

Physicochemical Properties of Starting Materials

| Property | 2-Amino-2-methylpropan-1-ol | 2-Fluorobenzaldehyde |

| Appearance | Colorless liquid or low melting solid | Colorless to pale yellow liquid[9] |

| Molecular Weight | 89.14 g/mol [10] | 124.11 g/mol [1] |

| Boiling Point | 165 °C[11] | 175.2 °C[1] |

| Melting Point | 24-28 °C[11] | -44.5 °C[1] |

| Density | 0.934 g/mL at 25 °C[11] | 1.178 g/mL at 25 °C[8] |

| Solubility | Miscible with water and alcohols[10] | Insoluble in water[12] |

Predicted Spectroscopic Data for this compound

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (Ar-H): A complex multiplet in the range of δ 7.0-7.5 ppm, corresponding to the four protons on the fluorinated benzene ring.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 2.0-4.0 ppm.

-

Benzylic Protons (-CH₂-Ar): A singlet at approximately δ 3.8-4.0 ppm, integrating to two protons.

-

Methylene Protons (-CH₂-OH): A singlet at approximately δ 3.3-3.5 ppm, integrating to two protons.

-

Amine Proton (-NH-): A broad singlet, typically between δ 1.5-3.0 ppm.

-

Methyl Protons (-C(CH₃)₂): A singlet at approximately δ 1.1-1.3 ppm, integrating to six protons.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Multiple signals between δ 115-165 ppm. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 68-72 ppm.

-

Quaternary Carbon (-C(CH₃)₂): A signal around δ 55-60 ppm.

-

Benzylic Carbon (-CH₂-Ar): A signal around δ 50-55 ppm.

-

Methyl Carbons (-C(CH₃)₂): A signal around δ 22-26 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[13][14]

-

O-H Stretch: A broad and strong band in the region of 3300-3500 cm⁻¹, indicative of the alcohol hydroxyl group.[13]

-

N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong bands in the region of 2850-2960 cm⁻¹.[13]

-

C=C Stretch (Aromatic): Medium to weak bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹.

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 197. Key fragmentation patterns would likely include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a CH₂OH radical (m/z = 166) or a methyl radical (m/z = 182).[15]

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen, resulting in a fluorotropylium ion at m/z = 109.[16]

-

Loss of Water: A peak corresponding to [M-18]⁺ from the dehydration of the alcohol.[15]

Conclusion

This technical guide has detailed the identity, a reliable synthetic route, and the expected analytical characteristics of this compound. The proposed reductive amination protocol offers a robust and scalable method for its preparation. The predictive spectroscopic data provides a solid foundation for the verification of the synthesized product. This compound, as a functionalized amino alcohol, holds promise for further exploration in various fields of chemical and pharmaceutical research.

References

-

PubChem. 2-Amino-2-methyl-1-propanol. (URL: [Link])

-